REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:12](=[O:18])[CH2:13][S:14]([CH3:17])(=[O:16])=[O:15])=[C:6]([CH:11]=1)[N:7]([CH3:10])[CH:8]=O.O.[OH-].[Na+]>C(O)(C)C>[F:1][C:2]1[CH:11]=[C:6]2[C:5]([C:12](=[O:18])[C:13]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:8][N:7]2[CH3:10])=[CH:4][CH:3]=1 |f:2.3|
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Name
|
5'-fluoro-N-methyl-2'-methylsulphonylacetylformanilide
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(N(C=O)C)C1)C(CS(=O)(=O)C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a similar manner to that
|
Type
|
TEMPERATURE
|
Details
|
was heated to 50°
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
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2.5 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the product isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (10 ml)
|
Type
|
CUSTOM
|
Details
|
isopropyl alcohol (10 ml) to give the crude product (3.3 g)
|
Type
|
CUSTOM
|
Details
|
A sample of the crude product (2.0 g) was crystallised from industrial methylated spirit (112 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)(=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |